N-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "N-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide" involves multi-step chemical reactions, starting from basic aromatic amines and halides, proceeding through intermediate thioamides, and culminating in the target compound through processes like cyclization and electrophilic substitution reactions. For example, the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole involves coupling naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with phosphorus pentasulfide (P2S5) and oxidation with potassium ferricyanide in an alkaline medium (Aleksandrov & El’chaninov, 2017).
Molecular Structure Analysis
The molecular structure of related compounds is characterized by X-ray diffraction, revealing complex arrangements with intramolecular hydrogen bonding, which is critical for understanding the compound's reactivity and potential binding sites. For instance, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide has been structurally determined, showing significant intramolecular N-H...O hydrogen bonding (Saeed, Rashid, Bhatti, & Jones, 2010).
Chemical Reactions and Properties
Compounds of this class undergo various chemical reactions, including electrophilic substitution, which is influenced by the electronic nature of the furan ring and the benzothiazole moiety. Their reactivity towards electrophiles like nitronium or acylium ions illustrates the electron-rich nature of these compounds, facilitating reactions such as nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017).
properties
IUPAC Name |
N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S2/c1-8-4-5-9-11(7-8)21-14(15-9)17-13(20)16-12(18)10-3-2-6-19-10/h2-7H,1H3,(H2,15,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFBYQBDNNGRLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=S)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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